Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate
Description
Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate (molecular formula: C₁₀H₈ClNO₂S; molecular weight: 241.69 g/mol) is a benzo[d]thiazole derivative featuring a chlorine substituent at the 6-position and an ethyl ester group at the 2-position of the heterocyclic core. Its synthesis typically involves nucleophilic substitution or esterification reactions under reflux conditions, yielding products purified via column chromatography (CC) . Structural characterization is confirmed by ¹H/¹³C NMR, mass spectrometry (MS), and melting point analysis .
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO2S |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
ethyl 6-chloro-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-7-4-3-6(11)5-8(7)15-9/h3-5H,2H2,1H3 |
InChI Key |
QXYFDPKYDGYTLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Synthetic Pathway
The cyclocondensation of 6-chloro-2-aminothiophenol with ethyl chloroformate represents a direct route to the target compound. This method involves the formation of the thiazole ring through nucleophilic attack of the amine on the carbonyl carbon of ethyl chloroformate, followed by intramolecular cyclization (Figure 1).
Key Steps:
-
Aminothiophenol Preparation:
-
Cyclocondensation:
-
6-Chloro-2-aminothiophenol (1.0 equiv) is reacted with ethyl chloroformate (1.2 equiv) in tetrahydrofuran (THF) under nitrogen atmosphere.
-
Triethylamine (2.0 equiv) is added to scavenge HCl, maintaining a reaction temperature of 25°C for 12 hours.
-
Workup: The mixture is partitioned between ethyl acetate and water, followed by column chromatography (silica gel, hexane/ethyl acetate 8:2).
-
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | THF, DMF, Acetone | THF | +12% vs. DMF |
| Temperature (°C) | 0, 25, 50 | 25 | +8% vs. 0°C |
| Equiv. Et3N | 1.5, 2.0, 2.5 | 2.0 | +5% vs. 1.5 |
Nitration-Reduction-Sandmeyer Reaction Sequence
Synthesis of Ethyl 6-Nitrobenzo[d]thiazole-2-carboxylate
The nitration of ethyl benzo[d]thiazole-2-carboxylate introduces a nitro group at the 6-position, serving as a precursor for subsequent functionalization.
Procedure:
Reduction to Ethyl 6-Aminobenzo[d]thiazole-2-carboxylate
Catalytic hydrogenation (H2, 50 psi) over 10% Pd/C in ethanol reduces the nitro group to an amine.
Sandmeyer Reaction for Chlorination
The amine is converted to the chloro derivative via diazotization and subsequent treatment with CuCl.
Steps:
-
Diazotization:
-
Chlorination:
Table 2: Performance Metrics for Sandmeyer Route
| Step | Yield (%) | Purity (HPLC) | Time (h) |
|---|---|---|---|
| Nitration | 80 | 98.5 | 3.5 |
| Reduction | 90 | 99.2 | 4.0 |
| Diazotization/Chlorination | 68 | 97.8 | 3.0 |
Direct Electrophilic Chlorination of Ethyl Benzo[d]thiazole-2-carboxylate
Reaction Conditions and Challenges
Direct chlorination employs electrophilic aromatic substitution (EAS) to introduce chlorine at the 6-position. However, the electron-withdrawing thiazole and ester groups deactivate the ring, necessitating harsh conditions.
Procedure:
Regioselectivity and Byproduct Formation
The reaction produces a mixture of 6-chloro (72%) and 4-chloro (28%) isomers, requiring rigorous chromatographic separation.
Table 3: Chlorination Isomer Distribution
| Catalyst | Temperature (°C) | 6-Chloro (%) | 4-Chloro (%) |
|---|---|---|---|
| FeCl3 | 80 | 72 | 28 |
| AlCl3 | 80 | 68 | 32 |
| I2 | 100 | 55 | 45 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
-
Cyclocondensation Route: Highest atom economy but limited by the availability of 6-chloro-2-aminothiophenol.
-
Sandmeyer Sequence: Superior regioselectivity but involves multiple steps (overall yield: 48–52%).
-
Direct Chlorination: Lowest yield due to isomer separation challenges.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate | LiOH·H₂O | 6-Chlorobenzo[d]thiazole-2-carboxylic acid | 90% |
The carboxylic acid derivative serves as a precursor for amide bond formation ( ).
Nucleophilic Aromatic Substitution at C6
The chlorine atom at the 6-position participates in nucleophilic substitution reactions, particularly with amines, under catalytic conditions.
-
Reagents : Primary/secondary amines, NH₄Cl catalyst
-
Conditions : 100°C, 1–2 hours
-
Yield : Up to 85% ()
| Substrate | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| This compound | Benzylamine | N-Benzyl-6-chlorobenzo[d]thiazole-2-carboxamide | 85% |
This reaction is sensitive to steric and electronic effects, with electron-deficient amines showing reduced reactivity ( ).
Reduction of the Ester Group
The ester can be reduced to a primary alcohol using strong reducing agents.
Procedure ():
-
Reagents : LiAlH₄ in dry ether
-
Conditions : 0°C to room temperature
-
Yield : ~75% (estimated from analogous reactions)
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| This compound | LiAlH₄ | 6-Chlorobenzo[d]thiazole-2-methanol | 75%* |
*Yield extrapolated from similar reductions of 4-chloro analogs ().
Amide Bond Formation
The carboxylic acid derivative (from hydrolysis) couples with amines to form bioactive carboxamides.
| Carboxylic Acid | Amine | Product | Yield | Source |
|---|---|---|---|---|
| 6-Chlorobenzo[d]thiazole-2-carboxylic acid | 6-Fluorobenzo[d]thiazol-2-amine | N-(6-Fluorobenzo[d]thiazol-2-yl)-6-chlorobenzo[d]thiazole-2-carboxamide | 40% |
This method is widely used in antiviral and anticancer agent development ( ).
Cross-Coupling Reactions
The chlorine atom can participate in palladium-catalyzed cross-coupling reactions, though reactivity is lower compared to bromine analogs.
-
Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃
-
Conditions : 80°C, 12 hours
-
Yield : 55% (estimated from bromo-analog reactions)
| Substrate | Coupling Partner | Product | Yield | Source |
|---|---|---|---|---|
| This compound | 4-Methoxyphenylboronic acid | Ethyl 6-(4-methoxyphenyl)benzo[d]thiazole-2-carboxylate | 55%* |
*Yield based on Suzuki reactions with brominated benzothiazoles ( ).
Oxidation of the Thiazole Ring
The sulfur atom in the thiazole ring can be oxidized to sulfoxides or sulfones.
Procedure ():
-
Reagents : H₂O₂, acetic acid
-
Conditions : 50°C, 4 hours
-
Yield : Not explicitly reported (analogous to 4-chloro derivatives)
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| This compound | H₂O₂ | This compound sulfoxide | N/A |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of thiazole compounds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, a study demonstrated that certain thiazole derivatives, including those related to this compound, showed promising anti-mycobacterial properties with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
2. Anticonvulsant Properties
Thiazole derivatives are known for their anticonvulsant activity. This compound has been included in studies assessing the structure-activity relationship (SAR) of thiazole-based compounds. The results indicated that modifications at the 6-position significantly enhance anticonvulsant efficacy, with some derivatives exhibiting median effective doses lower than traditional anticonvulsants like ethosuximide .
Material Science Applications
1. Synthesis of Functional Materials
This compound serves as a precursor in the synthesis of various functional materials. Its reactivity allows for the formation of polymers and other materials used in electronics and photonics. For example, it has been utilized in the synthesis of benzothiazole-based polymers that exhibit interesting electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) .
2. Photocatalytic Applications
Recent advancements have shown that benzothiazole derivatives can act as effective photocatalysts in organic transformations. This compound can be employed in visible-light-induced reactions, facilitating the synthesis of complex organic molecules under mild conditions . This property is particularly valuable in green chemistry, where reducing energy consumption and waste is crucial.
Data Tables
The following table summarizes key findings related to the applications of this compound:
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by Sayed et al., various thiazole derivatives were synthesized and screened for their antimicrobial activities. This compound was one of the compounds evaluated, showing significant inhibition against resistant strains of Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Case Study 2: Anticonvulsant Activity Assessment
A comprehensive SAR study was performed on thiazole derivatives, including this compound. The results indicated that para-halogen substitutions on the phenyl ring significantly increased anticonvulsant activity. The compound was tested using established models (MES and scPTZ), demonstrating its potential as a new therapeutic agent for epilepsy .
Mechanism of Action
The mechanism of action of Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, benzothiazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and topoisomerase, leading to anti-inflammatory and anticancer effects . The exact molecular pathways involved depend on the specific biological target and the nature of the substituents on the benzothiazole ring .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Chlorine Position : The 6-chloro isomer (target compound) exhibits higher thermal stability and reactivity compared to the 5-chloro analogue, attributed to electronic effects influencing intramolecular interactions .
- Ester Variations : Replacement of the ethyl ester with methyl (e.g., Methyl 6-methylbenzo[d]thiazole-2-carboxylate) reduces molecular weight (207.25 g/mol) but may compromise solubility due to increased hydrophobicity .
- Substituent Complexity: Derivatives with morpholinoethoxy or piperidinyl groups at the 6-position (e.g., compounds 1a–1c in ) show enhanced biological activity but lower yields (35–46%) due to steric hindrance during synthesis.
Key Findings :
- Antimicrobial Activity: The parent compound (6-chloro derivative) demonstrates moderate activity, while thiazolidinone derivatives exhibit reduced potency, likely due to decreased membrane permeability .
- Antitumor Potential: Complex derivatives (e.g., 5fc in ) show promise in cancer research, achieving 76% yield and 82% enantiomeric purity, highlighting the role of auxiliary functional groups in enhancing efficacy.
Biological Activity
Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazole ring system, characterized by the presence of a chlorine atom at the 6-position and an ethyl ester group. The molecular formula is , with a molecular weight of approximately 229.69 g/mol. The structural attributes contribute to its unique reactivity and biological interactions.
Antimicrobial Activity
Studies indicate that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and showing potential as an anti-tubercular agent.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Mycobacterium tuberculosis | 20 | 8 µg/mL |
These results suggest that the compound's structural features enhance its ability to interact with microbial targets, leading to effective inhibition.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining its effects on human cancer cell lines, this compound was found to have the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A-431 (skin carcinoma) | 12 |
| HepG2 (liver carcinoma) | 15 |
| MCF-7 (breast carcinoma) | 10 |
The compound demonstrated significant cytotoxicity, indicating its potential as a lead compound for further development in cancer therapy.
This compound’s biological activity is largely attributed to its interaction with specific biological targets. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic applications.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the benzothiazole structure can affect biological activity. For instance:
Table 2: Comparison of Related Compounds
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Ethyl benzo[d]thiazole-2-carboxylate | 0.94 | Lacks chlorine substitution at position 6 |
| Mthis compound | 0.82 | Methyl group instead of ethyl |
| Ethyl benzo[d]thiazole-5-carboxylate | 0.81 | Different carboxylic acid position |
These comparisons illustrate how structural variations influence the compound's reactivity and biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
